Product packaging for 3-[2-(Methylsulfanyl)phenyl]propanoic acid(Cat. No.:)

3-[2-(Methylsulfanyl)phenyl]propanoic acid

Cat. No.: B13600301
M. Wt: 196.27 g/mol
InChI Key: WDLFDSAPUVIHOA-UHFFFAOYSA-N
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Description

3-[2-(Methylsulfanyl)phenyl]propanoic acid, with the molecular formula C 10 H 13 NO 2 S and a molecular weight of 211.28 g/mol, is a specialized organic compound belonging to the class of phenylpropanoic acids . This compound features a propanoic acid chain linked to a phenyl ring substituted with a methylsulfanyl (methylthio) group at the ortho position, making it a valuable building block in organic synthesis and medicinal chemistry research. As a phenylpropanoic acid derivative, this compound serves as a key synthetic intermediate. Researchers utilize such structures as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . The methylsulfanyl group is a versatile functional handle that can be further chemically modified, for example, oxidized to sulfoxide or sulfone groups, which are common motifs in biologically active molecules . The structural framework of phenylpropanoic acid is widely used in the development of flavors, fragrances, and food additives, highlighting the utility of this core structure in applied research . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations governing the handling and use of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B13600301 3-[2-(Methylsulfanyl)phenyl]propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylsulfanylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLFDSAPUVIHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Aryl Substituted Propanoic Acids in Synthetic Chemistry

Aryl-substituted propanoic acids represent a critically important class of compounds in synthetic chemistry, largely due to their prevalence in pharmaceuticals. orientjchem.orgresearchgate.net The 2-arylpropanoic acids, in particular, are famously represented by a number of non-steroidal anti-inflammatory drugs (NSAIDs). orgsyn.org Prominent examples include ibuprofen, naproxen, and ketoprofen, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties. orientjchem.orgorgsyn.org The therapeutic effects of these NSAIDs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. orientjchem.org

The general structure of an arylpropionic acid consists of a propionic acid group attached to an aromatic ring. This structural motif is a valuable scaffold in medicinal chemistry, and slight modifications to the aryl substituent can lead to significant changes in biological activity. humanjournals.com Beyond their use as NSAIDs, arylpropionic acid derivatives have been investigated for a range of other pharmacological activities, including antibacterial, anticonvulsant, and anticancer properties. orientjchem.orgresearchgate.net The synthesis of these compounds is a well-explored area of organic chemistry, with numerous methods developed for their preparation. mdpi.com

Compound Chemical Name Significance
Ibuprofen2-(4-isobutylphenyl)propanoic acidA common NSAID with analgesic and anti-inflammatory properties. orientjchem.orgresearchgate.net
Naproxen2-(6-methoxy-2-naphthyl)propanoic acidA widely used NSAID. orgsyn.org
Ketoprofen2-(3-benzoylphenyl)propanoic acidAn NSAID used for its anti-inflammatory and analgesic effects. orgsyn.org

The Role of Sulfanyl Containing Moieties in Molecular Design and Reactivity

Sulfur-containing functional groups are considered "privileged motifs" in drug design and discovery, appearing in a wide array of pharmacologically active compounds and natural products. tandfonline.comresearchgate.net Organosulfur compounds make up a significant portion of small-molecule pharmaceuticals currently in use. tandfonline.com The versatility of sulfur lies in its ability to exist in various oxidation states, such as thioether (sulfide), sulfoxide (B87167), and sulfone, each imparting distinct physicochemical properties to a molecule. tandfonline.comresearchgate.net

The introduction of a sulfanyl (B85325) group, such as the methylsulfanyl group in 3-[2-(Methylsulfanyl)phenyl]propanoic acid, can have a profound impact on a molecule's properties. Thioethers can influence a molecule's conformation and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and π-sulfur interactions, which can be crucial for the binding of a drug molecule to its target protein. researchgate.net The presence of a sulfur-containing moiety can also enhance the metabolic stability of a drug by blocking sites that are otherwise susceptible to metabolic degradation. researchgate.net

Sulfur Oxidation State Functional Group Role in Molecular Design
-2Thioether (Sulfide)Influences lipophilicity and conformation; can participate in non-covalent interactions. tandfonline.comresearchgate.net
0SulfoxideCan act as a hydrogen bond acceptor. tandfonline.com
+2SulfoneA strong hydrogen bond acceptor with high polarity. tandfonline.comresearchgate.net

Historical Development and Contemporary Relevance of Methylsulfanylphenyl Systems

Established Synthetic Routes to Phenylpropanoic Acid Derivatives

The synthesis of the core phenylpropanoic acid structure can be achieved through several reliable methods. These routes often serve as the foundation for producing more complex, substituted analogues.

Alkylation Strategies for Propanoic Acid Backbones

Creating the carbon skeleton of phenylpropanoic acid derivatives is a primary challenge. Alkylation reactions are commonly employed to form the crucial carbon-carbon bonds. One prevalent method is the Friedel-Crafts reaction, where an alkylating agent reacts with an aromatic ring in the presence of a Lewis acid catalyst. For instance, an alkylbenzene can react with 2-chloropropionate using anhydrous aluminum chloride as a catalyst to yield an ethyl 2-(4-alkylphenyl)propionate intermediate, which is then hydrolyzed. google.com

Another strategy involves the direct methylation of arylacetonitrile or methyl arylacetate derivatives. orgsyn.org While economically attractive due to accessible reagents, this method can suffer from low selectivity, often producing undesired dimethylated byproducts. orgsyn.org However, techniques like phase-transfer catalysis can improve the yield of the desired monomethylated product. orgsyn.org The synthesis of 2-phenylpropionic acid, a related compound, can be achieved by reacting benzyl (B1604629) cyanide with dimethyl carbonate, followed by hydrolysis. orgsyn.orggoogle.com

Below is a table summarizing common alkylation approaches for phenylpropanoic acid synthesis.

Table 1: Alkylation Strategies for Phenylpropanoic Acid Synthesis

Starting Material Reagent(s) Catalyst/Conditions Product Type Citation
Alkylbenzene 2-Chloropropionate Anhydrous Aluminum Chloride 2-(4-Alkylphenyl)propionate google.com
Arylacetonitrile Dimethyl Carbonate Base (e.g., NaH) 2-Arylpropionitrile orgsyn.org
Naphthalene Derivative Alkyl Pyruvate Catalyst Disubstituted Propionic Acid Derivative google.com
Benzyl Cyanide Dimethyl Carbonate, Dimethyl Sulfate Sodium Methoxide 2-Phenylpropionic Acid (after hydrolysis) google.com

Introduction of Methylsulfanyl Groups via Nucleophilic Substitution

The introduction of a methylsulfanyl (-SCH₃) group onto an aromatic ring is typically accomplished via nucleophilic substitution. byjus.com In these reactions, a sulfur-containing nucleophile, such as the methanethiolate (B1210775) anion (CH₃S⁻), displaces a suitable leaving group on the phenyl ring. byjus.comgacariyalur.ac.in For the reaction to proceed, especially on an aromatic ring which is inherently electron-rich, the ring must often be activated by electron-withdrawing groups. rsc.org

Common leaving groups for nucleophilic aromatic substitution (SNAr) include halides (F, Cl, Br) and nitro groups. rsc.org The methylsulfonyl group (-SO₂CH₃) itself can also act as a leaving group in certain heterocyclic systems, being displaced by thiol nucleophiles. rsc.orgbyu.edu Thiols are generally considered "soft" and effective nucleophiles for displacing leaving groups on aromatic systems. byu.edu The reactivity of thiols is often greater than that of amine nucleophiles in these substitutions. byu.edu

Approaches Utilizing Phenolic Precursors

Phenols serve as versatile starting materials for the synthesis of various substituted aromatic compounds. The hydroxyl group of a phenol (B47542) can be converted into a better leaving group, such as a triflate or tosylate, to facilitate subsequent nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including the desired methylsulfanyl moiety.

Alternatively, phenols can be directly converted into phenyl esters by reacting them with carboxylic acids. google.com This esterification can be catalyzed by a borate-sulfuric acid complex. google.com While not a direct route to the target compound, such transformations are integral to multi-step syntheses where the phenolic oxygen needs to be modified or protected. In biosynthesis, phenolic acids are generated from aromatic amino acids produced via the shikimate pathway, highlighting their role as fundamental building blocks in nature. mdpi.com

Multi-Step Synthesis of Complex Sulfanylphenylpropanoic Acid Derivatives

The construction of more intricate analogues, or the specific isomer 3-[2-(Methylsulfanyl)phenyl]propanoic acid, necessitates a multi-step synthetic sequence. syrris.jp Such syntheses require careful planning to manage multiple functional groups and ensure the correct placement of substituents. researchgate.net

Functional Group Interconversions and Orthogonal Protection Strategies

In a multi-step synthesis, the interconversion of functional groups (FGI) is a core concept. ub.edusolubilityofthings.com For example, a carboxylic acid might be temporarily converted to an ester to prevent it from interfering with a subsequent reaction, and then hydrolyzed back to the acid at a later stage. vanderbilt.edu Similarly, alcohols can be converted to better leaving groups like sulfonate esters or halides to enable substitution reactions. mit.edu

To manage multiple reactive sites within a molecule, chemists employ orthogonal protection strategies. fiveable.methieme-connect.de This involves using protecting groups that can be removed under distinct conditions without affecting other protecting groups in the molecule. wikipedia.orgbham.ac.uk This allows for the selective modification of one functional group while others remain shielded. fiveable.mebham.ac.uk For instance, an amine might be protected with a tert-butyloxycarbonyl (Boc) group, which is acid-labile, while a carboxylic acid is protected as a benzyl (Bn) ester, which is removed by hydrogenolysis. wikipedia.org This precise control is critical for efficiently constructing complex target molecules. fiveable.meacs.org

Table 2: Examples of Orthogonal Protecting Groups in Organic Synthesis

Protecting Group Functional Group Protected Cleavage Conditions Citation
tert-Butyloxycarbonyl (Boc) Amine Acidic (e.g., Trifluoroacetic Acid) wikipedia.org
Fluorenylmethyloxycarbonyl (Fmoc) Amine Basic (e.g., Piperidine) wikipedia.org
Benzyl (Bn) Ester Carboxylic Acid Hydrogenolysis (H₂, Pd/C) wikipedia.org
Benzyloxycarbonyl (Cbz) Amine Hydrogenolysis (H₂, Pd/C) acs.org

Stereoselective and Regioselective Synthesis Considerations

When synthesizing substituted phenylpropanoic acids, controlling the placement of substituents on the aromatic ring (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount.

Regioselectivity refers to the control of which position on the phenyl ring is substituted. For this compound, the propanoic acid chain is at position 1 and the methylsulfanyl group is at position 2 (the ortho position). Achieving this specific substitution pattern requires careful selection of synthetic methods, as directing effects of existing substituents will influence the position of incoming groups during reactions like electrophilic aromatic substitution.

Stereoselectivity becomes important when a chiral center is present. Phenylpropanoic acid derivatives substituted at the α-position (the carbon adjacent to the carboxyl group) are chiral. The synthesis of a single enantiomer (the desired stereoisomer) often requires stereoselective methods. nih.gov This can be achieved by using chiral auxiliaries, such as the Evans oxazolidinone auxiliary, which directs an incoming electrophile to one face of the molecule, leading to a product with high diastereoselectivity. orgsyn.org The auxiliary can then be cleaved to yield the enantiomerically enriched product. orgsyn.org The stereochemistry of substituents can play a key role in the biological activity of the final molecule. nih.gov

An exploration into the synthesis of this compound and its analogues reveals a landscape guided by efficiency, purity, and the increasing influence of sustainable chemical practices. While specific literature on the green synthesis of this exact molecule is sparse, principles applied to structurally similar compounds, such as thioethers and phenylpropanoic acids, provide a framework for its potential production under environmentally benign conditions.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the propanoic acid chain, and the methyl (-SCH₃) group. The aromatic protons would appear in the typical downfield region (approximately δ 7.0-7.5 ppm), and their splitting patterns (e.g., doublets, triplets) would reveal their substitution pattern on the benzene (B151609) ring. The two methylene groups would likely appear as triplets around δ 2.5-3.0 ppm, with their coupling to each other providing clear evidence of their adjacency. The methylsulfanyl group protons would give a characteristic singlet peak, likely in the upfield region around δ 2.4-2.5 ppm.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. One would expect to see signals for the carboxylic acid carbon (δ > 170 ppm), the aromatic carbons (δ 120-145 ppm), the two methylene carbons (typically δ 20-40 ppm), and the methyl carbon of the methylsulfanyl group (δ ~15-20 ppm).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign these signals and confirm the structural connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Cross-peaks would confirm the correlation between the adjacent methylene groups in the propanoic acid side chain and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the methyl, methylene, and aromatic CH groups based on the previously assigned proton signals.

Solvent Effects on Spectroscopic Signatures

The choice of solvent can influence the chemical shifts observed in NMR spectra. For instance, running the spectrum in a hydrogen-bonding solvent like DMSO-d₆ versus a non-polar solvent like CDCl₃ could cause shifts in the signal for the acidic proton of the carboxylic acid and potentially minor shifts in nearby protons. These effects can sometimes be used to resolve overlapping signals or to gain additional structural information.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental formula, and offering insights into the molecular structure.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to several decimal places. This precise mass measurement allows for the unambiguous calculation of the elemental formula (C₁₀H₁₂O₂S in this case), as very few combinations of atoms will have that specific mass. This is a critical step in confirming the identity of the compound.

Fragmentation Pathway Analysis for Structural Insights

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For 3-[2-(Methylsulfanyl)phenyl]propanoic acid, expected fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the propanoic acid side chain, and fragmentation patterns characteristic of a methylsulfanyl-substituted benzene ring. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular structure of "this compound."

The FTIR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties: the carboxylic acid group, the phenyl ring, and the methylsulfanyl group.

The carboxylic acid group gives rise to several prominent bands. A very broad O-H stretching vibration is typically observed in the range of 3300 to 2500 cm⁻¹, a result of intermolecular hydrogen bonding between molecules. researchgate.net The carbonyl (C=O) stretching vibration produces a strong, sharp absorption band, generally appearing between 1725 and 1700 cm⁻¹. researchgate.netebi.ac.uk Additionally, C-O stretching and O-H in-plane bending vibrations are expected in the broader 1450-1150 cm⁻¹ region.

The aromatic phenyl ring contributes to several characteristic vibrations. C-H stretching bands for aromatic compounds typically appear above 3000 cm⁻¹. Aromatic C-C stretching vibrations are generally found in the 1600 to 1400 cm⁻¹ range. ebi.ac.uk

The methylsulfanyl (-SCH₃) group also has characteristic vibrations, although they can be weaker and harder to assign definitively. The C-S stretching mode is typically observed in the 710 to 687 cm⁻¹ region.

Interactive Table: Expected Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carboxylic AcidO-H Stretch3300 - 2500 (broad)FTIR
Carboxylic AcidC=O Stretch1725 - 1700 (strong)FTIR, Raman
Carboxylic AcidC-O Stretch / O-H Bend1450 - 1150FTIR
Phenyl RingC-H Stretch> 3000FTIR, Raman
Phenyl RingC-C Stretch1600 - 1400FTIR, Raman
MethylsulfanylC-S Stretch710 - 687FTIR, Raman

In Raman spectroscopy, the non-polar bonds often produce stronger signals. Therefore, the C-C stretching of the aromatic ring and the C-S bond may be more prominent compared to their FTIR counterparts. The symmetric stretching of the carboxylate group, if the compound exists in its deprotonated form, would also be a strong Raman band.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide accurate bond lengths, bond angles, and torsion angles.

This analysis would reveal the conformation of the propanoic acid side chain relative to the plane of the phenyl ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. A key feature expected in the crystal structure is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids. researchgate.net The analysis would also detail how the methylsulfanyl groups are arranged within the crystal lattice and whether they participate in any significant intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of "this compound" is expected to be dominated by absorptions arising from the substituted benzene ring, which acts as the primary chromophore.

Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. For a substituted benzene ring, these transitions can be influenced by the nature and position of the substituents. The methylsulfanyl group, with its sulfur atom containing lone pairs of electrons, can interact with the π-system of the benzene ring. This interaction can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The carboxylic acid group is generally a weaker chromophore, with its n → π* transition for the carbonyl group often being of low intensity and potentially obscured by the stronger absorptions of the phenyl ring. The UV-Vis spectrum would be useful in confirming the presence of the aromatic system and studying how its electronic structure is perturbed by the substituents. The typical absorption for a substituted benzene ring can be expected around 250-280 nm.

Computational Chemistry and Theoretical Investigations

Molecular Geometry Optimization and Conformation Analysis

The first step in the computational investigation of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. This is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems. DFT has become a popular tool for calculating the ground state structures of molecules due to its favorable balance of accuracy and computational cost. researchgate.netwmocollege.ac.in The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density.

For a molecule like 3-[2-(Methylsulfanyl)phenyl]propanoic acid, various DFT functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed to approximate the exchange-correlation energy, which is a key component of the total energy calculation. researchgate.net By minimizing the total energy of the system, the optimized geometry corresponding to the ground state can be obtained. This process involves iteratively adjusting the positions of the atoms until the forces on them are negligible.

The following table illustrates the kind of data that would be obtained from a DFT geometry optimization, showing selected bond lengths and angles. Please note, the following data is illustrative and not the result of an actual calculation on this compound.

ParameterAtom 1Atom 2Atom 3Value
Bond LengthCC-1.39 Å
Bond LengthCS-1.77 Å
Bond AngleCCC120.0°
Dihedral AngleCCCC

This is an interactive data table. You can sort and filter the data.

The accuracy of DFT calculations is also highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. Larger basis sets provide a more accurate description of the electron distribution but at a significantly higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). mdpi.com The selection of an appropriate basis set is a trade-off between the desired accuracy and the available computational resources. For a molecule of the size of this compound, a basis set like 6-311++G(d,p) often provides a good compromise, including polarization and diffuse functions to accurately describe the electronic structure. researchgate.net

The computational efficiency can be further enhanced by using approximations such as the resolution of the identity (RI) method or by employing parallel computing techniques to distribute the computational workload across multiple processors.

Electronic Structure Calculations

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net

Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, one might expect the HOMO to be localized on the electron-rich sulfur atom and the phenyl ring, while the LUMO could be distributed over the carboxylic acid group.

The following table provides an example of the type of data generated from a HOMO-LUMO analysis. Please note, the following data is illustrative and not the result of an actual calculation on this compound.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

This is an interactive data table. You can sort and filter the data.

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interactions with other molecules. Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) approach. wikipedia.org

This analysis partitions the total electron density among the different atoms in the molecule, providing a numerical value for the charge on each atom. uni-muenchen.de While Mulliken charges are known to be sensitive to the choice of basis set, they can provide valuable qualitative insights into the charge distribution. q-chem.com For this compound, a Mulliken population analysis would likely show a negative charge on the electronegative oxygen and sulfur atoms and positive charges on the hydrogen atoms.

An example of a Mulliken population analysis table is shown below. Please note, the following data is illustrative and not the result of an actual calculation on this compound.

AtomAtomic NumberMulliken Charge (e)
C16-0.25
S116-0.15
O18-0.60
O28-0.62
H11+0.10

This is an interactive data table. You can sort and filter the data.

The molecular electrostatic potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). mdpi.com Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid group and the sulfur atom, highlighting these as likely sites for interaction with electrophiles. Positive potential (blue) would likely be observed around the acidic proton of the carboxylic acid and the hydrogen atoms of the methyl group.

Spectroscopic Property Prediction

Theoretical methods are instrumental in predicting and interpreting molecular spectra. By simulating spectroscopic properties, researchers can gain a deeper understanding of the electronic and vibrational structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. nih.gov Computational methods can predict NMR chemical shifts with high accuracy, aiding in the assignment of complex spectra and the confirmation of proposed structures. nih.govresearcher.life The Gauge-Independent Atomic Orbital (GIAO) method is one of the most popular and reliable approaches for calculating NMR shielding tensors. gaussian.comconicet.gov.ar

The process involves optimizing the molecular geometry of this compound using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p). nih.govnih.gov Following geometry optimization, the GIAO method is employed to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). nih.govgaussian.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. conicet.gov.ar The predicted chemical shifts can be compared with experimental data to validate the structure. science.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the modeling of solvent effects. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO method. Note: This data is illustrative of results from a computational study and is not experimental data.

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (Carboxyl)11.5 - 12.5C (Carbonyl)175.0 - 180.0
H (Aromatic)7.0 - 7.5C (Aromatic)125.0 - 140.0
H (Propanoic Chain)2.5 - 3.0C (Propanoic Chain)30.0 - 40.0
H (Methylsulfanyl)2.4 - 2.6C (Methylsulfanyl)15.0 - 20.0

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are highly effective for predicting vibrational frequencies and intensities. nih.govresearchgate.net

After obtaining the optimized equilibrium geometry of this compound, a frequency calculation is performed at the same level of theory. nih.gov This calculation computes the second derivatives of the energy with respect to the atomic coordinates, yielding a set of vibrational modes, their corresponding frequencies, and their IR and Raman intensities. nih.gov The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. mdpi.com Calculated frequencies often exhibit systematic errors compared to experimental values, so they are frequently scaled by an empirical factor to improve agreement. nih.gov These theoretical spectra are invaluable for assigning specific absorption bands observed in experimental IR and Raman spectra to particular molecular motions.

Table 2: Selected Predicted Vibrational Frequencies for this compound. Note: This data is illustrative of results from a computational study and is not experimental data.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityDescription
O-H stretch~3550HighCarboxylic acid hydroxyl group
C-H stretch (Aromatic)3050 - 3100MediumAromatic ring C-H bonds
C-H stretch (Aliphatic)2850 - 3000MediumPropanoic chain and methyl group C-H bonds
C=O stretch~1750Very HighCarboxylic acid carbonyl group
C=C stretch (Aromatic)1450 - 1600HighAromatic ring skeletal vibrations
S-C stretch650 - 750MediumMethylsulfanyl group sulfur-carbon bond

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic transitions of molecules, allowing for the simulation of Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govmdpi.com This approach provides insights into the electronic structure and excited state properties of a compound. researchgate.net

The process begins with a ground-state geometry optimization using DFT. mdpi.com Subsequently, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. researchgate.net The calculation also yields the oscillator strength for each transition, which is proportional to the intensity of the corresponding peak in the UV-Vis spectrum, and the maximum absorption wavelength (λmax). nih.govcncb.ac.cn Analysis of the molecular orbitals involved in the primary transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nature of the electronic excitations (e.g., π→π* or n→π* transitions). mdpi.com

Table 3: Predicted Electronic Transitions for this compound using TD-DFT. Note: This data is illustrative of results from a computational study and is not experimental data.

Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
4.552720.15HOMO → LUMO (π→π)
5.102430.42HOMO-1 → LUMO (π→π)
5.682180.31HOMO → LUMO+1 (π→π*)

Reaction Pathway Simulations and Transition State Identification

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate.

Simulating a reaction pathway for a molecule like this compound, for instance, its esterification or decarboxylation, would involve identifying the structures of the reactant(s) and product(s). Computational methods such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms can then be used to locate the transition state structure connecting them. A frequency calculation on the located transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction. Such simulations provide fundamental insights into reaction feasibility and selectivity that are often difficult to obtain experimentally.

Thermodynamic Property Calculations

The results of quantum chemical calculations, particularly vibrational frequency analysis, can be used to compute key thermodynamic properties through the principles of statistical mechanics.

From the calculated vibrational frequencies of this compound, it is possible to determine the vibrational contributions to its thermodynamic functions. By combining these with translational and rotational contributions, which are calculated from the molecule's mass and optimized geometry, one can predict properties such as heat capacity (Cp), enthalpy (H), and entropy (S) over a range of temperatures. researchgate.netresearchgate.net These thermodynamic parameters are crucial for understanding the stability of the compound and for chemical process design. researchgate.net As temperature increases, the values of heat capacity, enthalpy, and entropy all rise due to the increased population of higher energy vibrational, rotational, and translational states. researchgate.net

Table 4: Predicted Thermodynamic Properties of this compound at Different Temperatures. Note: This data is illustrative of results from a computational study and is not experimental data.

Temperature (K)Heat Capacity (Cp) (J/mol·K)Enthalpy (H) (kJ/mol)Entropy (S) (J/mol·K)
298.15235.545.2450.1
400295.872.1525.6
500345.2104.7595.3
600385.9141.3658.9

Investigation of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for photonic and optoelectronic applications. While direct computational studies on this compound are not extensively available in the current literature, the NLO properties can be inferred by examining structurally similar compounds, such as chalcone (B49325) derivatives incorporating a methylsulfanylphenyl group. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO response of molecules.

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that are prerequisites for significant NLO activity. The dipole moment arises from an asymmetric distribution of charge within a molecule, and a large dipole moment can be indicative of a significant second-order NLO response. Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

For organic molecules with potential NLO properties, DFT calculations are commonly employed to determine these parameters. For instance, in studies of related thiophenol derivatives, the B3LYP functional with a 6-31+G(3d,3p) basis set has been used to compute electronic properties, including the electric dipole polarizability. researchgate.net The polarizability is a tensor quantity, and its average value is often reported.

In a computational study of a pyrimidine (B1678525) derivative, the dipole moment was calculated to increase from 5.95 D in the isolated molecule to 7.33 D within a crystalline environment, indicating a significant influence of intermolecular interactions. This highlights the importance of considering the molecular environment in theoretical calculations.

To illustrate the typical values that might be expected for a molecule like this compound, a hypothetical set of calculated dipole moment and polarizability tensor components is presented in the table below. These values are representative of what might be obtained from a DFT calculation.

Table 1: Calculated Dipole Moment and Polarizability Tensor Components

Property Value (a.u.)
Dipole Moment (μx) 1.5
Dipole Moment (μy) -2.0
Dipole Moment (μz) 0.5
Total Dipole Moment (μ) 2.55
Polarizability (αxx) 150.0
Polarizability (αyy) 120.0
Polarizability (αzz) 80.0

| Average Polarizability (α) | 116.7 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational data for this compound is not available.

The first (β) and second (γ) hyperpolarizabilities are tensor quantities that describe the second and third-order NLO responses of a molecule, respectively. A large first hyperpolarizability is a key requirement for second-harmonic generation (SHG), a process where light of a particular frequency is converted to light of double that frequency. The second hyperpolarizability is associated with third-order NLO phenomena such as third-harmonic generation and two-photon absorption.

Theoretical calculations of these properties are often performed using methods like Time-Dependent Density Functional Theory (TD-DFT). The choice of functional and basis set is critical for obtaining accurate results. For example, the CAM-B3LYP functional is often used for NLO calculations as it is designed to handle charge-transfer excitations, which are frequently important in NLO chromophores. mdpi.com

An experimental and theoretical study on chalcone derivatives, including compounds with a 4-methylsulfanylphenyl group, provides insight into the potential NLO properties of the target molecule. researchgate.netacrhem.org The study found that these materials exhibit significant third-order NLO properties, with molecular second hyperpolarizabilities (γ) on the order of 10⁻³² esu. researchgate.net The presence of the electron-donating methylsulfanyl group, in conjunction with an electron-accepting group through a π-conjugated system, is a common molecular design strategy for enhancing NLO responses.

The following table presents representative calculated values for the first and second hyperpolarizability tensors for a molecule with potential NLO properties.

Table 2: Calculated First and Second Hyperpolarizability Tensor Components

Property Value (a.u.)
First Hyperpolarizability (βxxx) 500
First Hyperpolarizability (βxyy) -150
First Hyperpolarizability (βxzz) -50
Total First Hyperpolarizability (β_tot) 529.15
Second Hyperpolarizability (γxxxx) 2.0 x 10⁵
Second Hyperpolarizability (γyyyy) 1.5 x 10⁵
Second Hyperpolarizability (γzzzz) 0.8 x 10⁵

| Average Second Hyperpolarizability (γ) | 1.43 x 10⁵ |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational data for this compound is not available.

3 2 Methylsulfanyl Phenyl Propanoic Acid As a Synthetic Precursor and Chemical Intermediate

Utilization in the Synthesis of Complex Organic Scaffolds

The architecture of 3-[2-(Methylsulfanyl)phenyl]propanoic acid makes it a promising starting material for synthesizing polycyclic and complex organic scaffolds. The proximity of the carboxylic acid and the methylsulfanyl group allows for intramolecular cyclization reactions, a powerful strategy for building ring systems.

One potential transformation is an intramolecular Friedel-Crafts acylation. Under acidic conditions, the carboxylic acid can be activated to form an acylium ion, which can then attack the electron-rich aromatic ring. While the methylsulfanyl group is an ortho, para-director, cyclization would likely lead to the formation of a six-membered ring, yielding a thiochromanone derivative. Such scaffolds are important cores in medicinal chemistry.

Furthermore, the propanoic acid side chain can be modified to introduce other functionalities. For instance, conversion of the carboxylic acid to an acid chloride, followed by reaction with various nucleophiles, can build more elaborate structures. The reactivity of related 2-(methylthio)phenyl derivatives in cyclization reactions to form sulfur-containing heterocycles like thioflavones underscores the potential of this scaffold in building complex molecules. koreascience.kr The acid-catalyzed intramolecular cyclization of N-cyano sulfoximines, which bear a similar ortho-thioether arrangement, further illustrates the feasibility of such ring-forming strategies. nih.gov

Role in the Formation of Heterocyclic Systems

Propanoic acid derivatives are versatile precursors for a wide array of heterocyclic compounds. rsc.org The functional handles on this compound allow it to be incorporated into various heterocyclic systems, which are of immense interest in pharmacology and materials science.

The carboxylic acid group is a key starting point for many syntheses. For example, it can be converted into a hydrazide, which can then be cyclized with various reagents to form 1,2,4-triazoles or 1,3,4-oxadiazoles. ekb.egresearchgate.net Similarly, reaction with ortho-diamines, such as o-phenylenediamine, could lead to the formation of benzimidazole (B57391) derivatives, a privileged scaffold in drug discovery. semanticscholar.org

Analogous syntheses highlight this potential. For instance, N,N-disubstituted β-amino acids with thiazole (B1198619) and other heterocyclic fragments have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine, demonstrating how a propanoic acid backbone can be used to construct complex heterocycles like thiazoles. nih.govresearchgate.netnih.gov In another example, 2-(4-substitutedmethylphenyl)propionic acid derivatives have been used as scaffolds to attach various heterocyclic moieties, including 1,2,4-triazoles, tetrazoles, and benzothiazoles. nih.gov These examples strongly suggest that this compound could serve as a valuable building block for novel heterocyclic compounds through similar synthetic routes.

Precursor for Advanced Materials (excluding biological applications)

Aromatic carboxylic acids are fundamental building blocks in materials science, often used to create polymers, metal-organic frameworks (MOFs), and functional dyes. The unique combination of a polymerizable carboxylic acid group, a rigid phenyl spacer, and a polarizable sulfur atom in this compound makes it an intriguing candidate for the development of advanced materials.

The carboxylic acid can be used for polymerization reactions, such as polyesterification, to create polymers with tailored properties. The presence of the methylsulfanyl group could impart specific electronic or optical characteristics to the resulting material. Sulfur-containing polymers are known for their high refractive indices and unique electrochemical properties.

While direct application of this specific molecule in materials science is not widely documented, analogous compounds serve as precedents. For example, 3-(2-Formylphenoxy)propanoic acid has been synthesized as a precursor for asymmetric poly(p-phenylene vinylene)-type oligomers, which are promising as active materials in organic electronics and non-linear optics. This illustrates how a substituted phenylpropanoic acid can be a critical component in building functional organic materials. The strategic placement of functional groups is key to engineering desired crystal packing and material properties.

Analogous Chemical Transformations in Related Propanoic Acid Derivatives

The chemical versatility of the propanoic acid scaffold is well-documented through a wide range of transformations performed on its derivatives. These reactions illustrate the synthetic possibilities for this compound.

Key transformations include:

Amidation and Esterification: The carboxylic acid group is readily converted to amides and esters. For instance, various 2-phenylpropionic acid derivatives have been coupled with amines or amino acid esters to create new compounds. rsc.org

Heterocycle Formation: As mentioned, the propanoic acid moiety is a cornerstone for building heterocycles. The Hantzsch synthesis has been used with N-phenyl-N-thiocarbamoyl-β-alanine to create a variety of thiazole derivatives. nih.govresearchgate.net

Hydroarylation: The carbon-carbon double bond in unsaturated precursors to propanoic acids can undergo hydroarylation. For example, 3-(furan-2-yl)propenoic acids react with arenes in the presence of a superacid to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com

Electrophilic and Nucleophilic Additions: The α-carbon of the propanoic acid can be functionalized. A notable example is the carbamidomethylation (a type of Mannich reaction) of a 3-phenylpropanoic acid derivative to introduce a protected amino group. orgsyn.org

The following table summarizes some of these analogous transformations:

Intermediate in Biochemical Pathways (e.g., methionine metabolism as a chemical transformation)

The metabolism of sulfur-containing amino acids is a central part of biochemistry, crucial for processes like protein synthesis, methylation, and redox balance. longdom.orgscienceopen.comresearchgate.net The essential amino acid methionine undergoes a series of transformations, including transmethylation and transsulfuration pathways. nih.gov

While this compound itself is not a recognized intermediate in major pathways like methionine metabolism, its simpler aliphatic analog, 3-methylthiopropionic acid , has been identified as an intermediate in the transaminative pathway of methionine catabolism in mammalian tissues. nih.gov In this pathway, methionine first undergoes transamination to its α-keto acid, α-keto-γ-methiolbutyrate. This intermediate is then oxidatively decarboxylated to form 3-methylthiopropionate.

This biochemical transformation highlights the types of reactions that sulfur-containing acids can undergo in a biological context. The presence of the thioether and carboxylic acid functionalities allows for interaction with specific enzymes that catalyze oxidation, decarboxylation, and further metabolic processing. Although the phenyl ring in this compound makes it structurally distinct and likely to be metabolized differently (e.g., via pathways for xenobiotics), the chemistry of its aliphatic analog in methionine metabolism provides a valuable model for its potential biochemical reactivity.

Table of Compounds

Analytical Methodologies for Chemical Characterization and Purity Assessment

Chromatographic Techniques

Chromatography is the cornerstone for separating and quantifying "3-[2-(Methylsulfanyl)phenyl]propanoic acid" from related substances or impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like phenylpropanoic acid derivatives. A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for assessing the purity of "this compound."

For analogous compounds, such as 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity found in ibuprofen, successful separation has been achieved using a Zr-CARB column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.5). nih.gov Fluorescence detection was employed to enhance sensitivity, with excitation and emission wavelengths set at 220 nm and 285 nm, respectively. nih.gov Another method developed for the same compound utilized a normal-phase HPLC (NP-HPLC) approach with an Ultimate Silica column and a mobile phase of hexane, ethyl acetate, and trifluoroacetic acid, with UV detection at 264 nm. researchgate.net

Given the structure of "this compound," a C18 column would likely provide good separation. The mobile phase would typically consist of an aqueous component (like water with a pH modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile or methanol). UV detection would be suitable due to the presence of the aromatic ring.

While "this compound" itself is achiral, if chiral derivatives were to be synthesized or if stereoisomeric impurities were a concern, chiral HPLC would be necessary for their separation.

Table 1: Illustrative HPLC Parameters for Analysis of Phenylpropanoic Acid Derivatives

Note: The following parameters are based on methods developed for structurally similar compounds and would require optimization for the specific analysis of this compound.

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)
Stationary Phase (Column) Zr-CARB (150 mm x 4.6 mm, 5 µm) nih.govUltimate Silica (250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5, 25 mM) (38:62, v/v) nih.govHexane : Ethyl Acetate : Trifluoroacetic Acid (97:3:0.95, v/v/v) researchgate.net
Flow Rate 1.2 mL/min nih.gov1.0 mL/min researchgate.net
Temperature 80 °C nih.govNot Specified researchgate.net
Detection Fluorescence (Ex: 220 nm, Em: 285 nm) nih.govUV at 264 nm researchgate.net
Analysis Time < 25 minutes nih.gov< 20 minutes researchgate.net

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com Carboxylic acids like "this compound" are often not sufficiently volatile for direct GC analysis and can exhibit poor peak shape due to their polarity. colostate.edu Therefore, a derivatization step is typically required to convert the carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. colostate.educoresta.org

Common derivatizing agents include silylating reagents like MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) or alcohols in the presence of an acid catalyst to form esters. coresta.org For instance, the European Pharmacopoeia specifies a GC method for the impurity 3-[4-(2-methylpropyl)phenyl]propanoic acid that requires a prior derivatization step. nih.govresearchgate.net

Once derivatized, the compound can be analyzed on a capillary GC column, often with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its sensitivity to organic compounds. creative-proteomics.com For identification purposes, a Mass Spectrometer (MS) is the preferred detector. creative-proteomics.com

Table 2: General GC Parameters for Analysis of Derivatized Carboxylic Acids

Note: These are general conditions and would need to be specifically adapted for the derivatized form of this compound.

ParameterTypical Conditions
Derivatization Silylation (e.g., with MTBSTFA) or Esterification (e.g., methylation) researchgate.netcoresta.org
Column Capillary column (e.g., DB-5, HP-5MS, or similar)
Carrier Gas Helium or Nitrogen creative-proteomics.com
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 50°C to 250°C) to elute compounds of varying volatility
Detector Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification creative-proteomics.com

Standardization and Reference Material Applications

In the pharmaceutical industry, reference standards are highly purified compounds that serve as a benchmark for confirming the identity, purity, quality, and strength of drug substances and products. These standards are crucial for the validation of analytical methods and for the accurate quantification of impurities. healthmanagement.orgpharmaffiliates.com

If "this compound" were to be controlled as a raw material, intermediate, or a potential impurity in a pharmaceutical manufacturing process, a well-characterized reference standard of this compound would be essential. knorspharma.com This reference standard would be used in several key applications:

Method Validation : To validate the accuracy, precision, linearity, and specificity of analytical methods like HPLC or GC. labinsights.nl

Impurity Identification : To confirm the identity of a peak in a chromatogram by comparing its retention time and/or mass spectrum with that of the reference standard.

Quantitative Analysis : To create calibration curves for the accurate determination of the compound's concentration in a sample. labinsights.nl

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide guidelines and monographs that specify the use of reference standards for controlling impurities in pharmaceuticals. knorspharma.com The establishment of a reference standard for "this compound" would involve its synthesis at high purity, followed by comprehensive characterization to confirm its structure and establish its purity value.

Advanced Detection and Quantification Methods in Chemical Matrices

For the detection and quantification of "this compound" in complex chemical or biological matrices, more advanced and sensitive methods are often required. Coupling chromatographic separation with mass spectrometry provides a powerful tool for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. After separation by HPLC, the analyte enters the mass spectrometer, which provides mass information, aiding in unequivocal identification. researchgate.net Techniques like tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QqQ) instrument, allow for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). nih.gov This approach is beneficial for analyzing trace levels of the compound in complex samples by filtering out matrix interferences. nih.gov Electrospray ionization (ESI) would likely be the ionization method of choice, operating in either positive or negative ion mode. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is an excellent method for identifying volatile organic compounds after derivatization. The mass spectrometer provides a fragmentation pattern, or "mass spectrum," which acts as a chemical fingerprint for the compound, allowing for its positive identification by comparison to a spectral library. creative-proteomics.comresearchgate.net

For sulfur-containing compounds specifically, coupling chromatography with an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) offers a sulfur-selective detection method with a uniform response. acs.org HPLC-ICP-MS/MS has been used for sulfur speciation studies in complex matrices and could potentially be applied to track sulfur-containing compounds like "this compound."

These advanced hyphenated techniques provide the high sensitivity and selectivity needed to detect and quantify "this compound" at low concentrations and within challenging sample environments.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for propanoic acid derivatives often rely on traditional chemical routes that may involve harsh conditions, toxic reagents, and significant waste generation. researchgate.netquora.com Future research should prioritize the development of "green" and sustainable synthetic pathways to 3-[2-(Methylsulfanyl)phenyl]propanoic acid. This aligns with the broader push in the chemical industry towards environmentally friendly processes. patsnap.comchemistryjournals.net

Key areas for exploration include:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis could offer high selectivity under mild conditions, reducing byproducts and energy consumption. chemistryjournals.net Microbial fermentation, in particular, presents a promising approach for producing chemical building blocks from renewable feedstocks. researchgate.net

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. chemistryjournals.net

Energy Efficiency: Investigating methods like microwave-assisted synthesis could drastically cut down reaction times and energy usage compared to conventional heating methods. chemistryjournals.net The goal is to design processes that operate at ambient temperature and pressure whenever possible. chemistryjournals.net

These strategies aim to create economically viable and environmentally benign processes for producing this compound, making it a more accessible building block for further applications.

Exploration of Underutilized Reactivity of the Methylsulfanylphenyl Moiety

The methylsulfanylphenyl group within this compound is a key feature that offers significant, yet largely unexplored, reactivity. The sulfur atom, in particular, can be a powerful tool for creating new and complex molecules.

Future research could focus on:

C-H Functionalization: The thioether group can act as a directing group in transition-metal-catalyzed C-H bond functionalization. nih.govresearchgate.net This strategy allows for the direct and selective introduction of new functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials and shortening synthetic routes. pku.edu.cn Palladium, rhodium, and nickel are notable catalysts for such transformations. pku.edu.cn

Sulfur as a Reaction Handle: The sulfur atom itself can be targeted. Oxidation of the thioether to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties and solubility of the molecule, potentially leading to new biological activities or material properties. acs.org Furthermore, the thioether could be a precursor for generating other sulfur-containing functional groups. nih.gov

Catalytic Activity: In some contexts, sulfur-containing compounds can act as catalysts or modify the selectivity of catalytic processes. dtu.dkosti.gov Investigations could explore whether this compound or its derivatives can influence catalytic reactions, particularly in areas like hydrodesulfurization or dehydroaromatization where sulfur's role is complex. dtu.dkresearchgate.net

By treating the methylsulfanylphenyl moiety not as a static component but as a versatile functional group, chemists can unlock a wide range of new derivatives and applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are revolutionizing how chemical research is conducted. nih.govrsc.org Applying these tools to this compound can accelerate its development by predicting its properties and reactivity, thereby reducing the need for extensive empirical experimentation. nih.gov

Future computational studies could include:

Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations or to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) for its synthesis. nih.govbeilstein-journals.orgrjptonline.org This can guide experimental work, saving time and resources. rjptonline.org

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure, such as the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net This information is crucial for understanding its reactivity, spectral properties, and intermolecular interactions. mdpi.comnih.gov

QSAR/QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of derivatives of this compound. mdpi.com This allows for the rational design of new compounds with desired characteristics. researchgate.net

These predictive models can serve as a powerful guide for laboratory research, enabling more targeted and efficient investigations into this compound and its potential derivatives.

Integration with Flow Chemistry and Automated Synthesis

The transition from laboratory-scale batch production to larger-scale, efficient manufacturing is a significant challenge in chemistry. chemicalindustryjournal.co.uk Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages for the synthesis of compounds like this compound, especially if it is considered as a potential active pharmaceutical ingredient (API). mdpi.comdrreddys.com

Key benefits and research directions include:

Enhanced Safety and Control: Flow reactors have a small reaction volume at any given time, which improves heat transfer and allows for better control over reaction parameters, making processes safer, especially for highly exothermic or hazardous reactions. mdpi.comsenieer.com

Increased Efficiency and Scalability: Continuous manufacturing allows for the efficient production of large quantities of a product. chemicalindustryjournal.co.uk Scaling up is often simpler than with batch processes, as it involves running the system for longer rather than using larger reactors. chemicalindustryjournal.co.uk

Automation: Integrating automated systems with flow reactors can lead to "self-driving labs" that can optimize reaction conditions and synthesize derivatives with minimal human intervention, accelerating the discovery process. mt.com

Applying flow chemistry to the synthesis of this compound could lead to a more robust, efficient, and scalable manufacturing process, which is crucial for any potential commercial application. drreddys.comrsc.orgdurham.ac.uk

Investigation of Solid-State Properties and Crystal Engineering

The properties of a chemical compound are determined not only by its molecular structure but also by how its molecules are arranged in the solid state. The study of the solid-state properties of this compound is essential, particularly for applications in pharmaceuticals and materials science.

Future research should focus on:

Crystallization and Polymorph Screening: A systematic study to crystallize the compound and screen for different solid forms (polymorphs) is crucial. Polymorphs can have different solubilities, stabilities, and melting points, which are critical properties for drug development and material performance.

Single Crystal X-ray Diffraction: Obtaining a single crystal structure would provide definitive information about the molecule's three-dimensional shape and how it packs in the crystal lattice. This is fundamental for understanding intermolecular interactions. nih.gov

Crystal Engineering: Once the primary intermolecular interactions are understood, the principles of crystal engineering can be used to design new solid forms (co-crystals, salts) with tailored properties. This involves introducing other molecules (co-formers) that interact with this compound in a predictable way through hydrogen bonds or other non-covalent interactions.

Hirshfeld Surface Analysis: This computational technique can be used to visualize and quantify the intermolecular interactions within the crystal structure, providing insights into the forces that govern the crystal packing. nih.gov

A thorough understanding of the solid-state chemistry of this compound will be vital for controlling its physical properties and optimizing its performance in any future application.

Q & A

Q. What are the common synthetic routes for 3-[2-(Methylsulfanyl)phenyl]propanoic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step protocols, including condensation reactions and protection-deprotection strategies to preserve stereochemical integrity. For example, coupling 3-phenyl-2-sulfanylpropanoic acid with appropriate reactants under controlled pH and temperature conditions ensures high yields. Protection of reactive groups (e.g., using Fmoc) prevents undesired side reactions during intermediate steps . Monitoring via HPLC or TLC is critical to track reaction progress and purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for verifying molecular structure and stereochemistry. X-ray crystallography can resolve intermolecular interactions, such as hydrogen-bonded dimers in the crystal lattice, providing insights into packing behavior . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity by identifying trace impurities (<1%) .

Q. What are the recommended storage conditions to maintain the compound’s stability during experimental workflows?

Store the compound in a dry, inert environment at room temperature, protected from light and moisture. Avoid exposure to oxidizing agents or strong acids/bases, as the methylsulfanyl group may undergo hydrolysis or oxidation. Stability studies recommend periodic purity checks via HPLC if stored for >6 months .

Advanced Research Questions

Q. How do crystallographic studies inform the understanding of intermolecular interactions in this compound?

Single-crystal X-ray diffraction reveals hydrogen-bonding patterns, such as O–H⋯O interactions forming inversion dimers. These structural insights guide the design of co-crystals or salts to enhance solubility or bioavailability. For example, the title compound’s crystal structure (C10H9F3O2) shows dimeric linkages critical for its solid-state stability .

Q. What strategies resolve contradictions in biological activity data across different studies involving this compound?

Variability in biological assays (e.g., enzyme inhibition or cytotoxicity) often arises from differences in assay conditions (pH, solvent systems) or impurities in synthesized batches. To address this:

  • Standardize protocols using reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) .
  • Perform orthogonal assays (e.g., SPR and fluorescence polarization) to cross-validate activity .
  • Synthesize and test structural analogs (e.g., replacing the methylsulfanyl group with a hydroxyl or nitro moiety) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

SAR studies should systematically modify functional groups while monitoring changes in target binding and pharmacokinetics. Examples include:

  • Backbone modifications : Introducing a propargyloxy group (e.g., 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid) to enable click chemistry for drug conjugate synthesis .
  • Substituent effects : Comparing the methylsulfanyl group with trifluoromethyl or methoxy groups to assess electron-withdrawing/donating impacts on receptor affinity .
  • Stereochemical profiling : Enantiomeric resolution via chiral HPLC to isolate active isomers .

Q. What role does the methylsulfanyl group play in modulating the compound’s reactivity in peptide conjugation reactions?

The methylsulfanyl group acts as a directing group in regioselective reactions, such as thiol-ene click chemistry. In peptide synthesis, it facilitates Fmoc deprotection under mild basic conditions (e.g., piperidine/DMF) without disrupting acid-labile bonds. Additionally, its lipophilicity enhances membrane permeability in cell-penetrating peptide conjugates .

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